![molecular formula C14H16Cl2N2O B2501651 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one CAS No. 1240871-13-9](/img/structure/B2501651.png)
7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one is a diazaspiro compound, which is a class of organic compounds characterized by the presence of a spiro-connected cyclic structure containing nitrogen atoms. These compounds are of interest due to their potential pharmacological activities and their use as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of diazaspiro compounds can be achieved through various methods. One such method involves the double 1,4-addition of malonate to 1,2-diaza-1,3-butadienes, which leads to the formation of symmetric and unsymmetric 1,6-dioxo-2,7-diazaspiro[4.4]nona-3,8-dienes. This reaction occurs in the presence of sodium methoxide in tetrahydrofuran and methanol, resulting in a double ring closure .
Molecular Structure Analysis
The molecular structure of related diazaspiro compounds has been elucidated using single crystal X-ray diffraction. For instance, the crystal structure of a similar compound, 7,11-bis(2,4-dichlorophenyl)-2,4-dimethyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone, was determined in polar solvents. The molecular crystal was found to be triclinic with specific cell parameters, and the optimized molecular structure using computational methods showed good agreement with the X-ray structure .
Chemical Reactions Analysis
Diazaspiro compounds can undergo various chemical reactions. For example, the reaction of 3-amino-8-hydroxy-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles with methanol in the presence of sulfuric acid leads to the synthesis of 9-alkyl-8-methyl-8-methoxy-1,3,6-trioxo-2,7-diazaspiro[4.4]nonane-4-carbonitriles . Additionally, 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile can react with primary amines and formaldehyde to yield new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of diazaspiro compounds can be predicted using computational studies. For example, the electronic and spectroscopic properties of the diazaspiro compound mentioned earlier were predicted, and the natural bond orbital (NBO) calculations provided insights into the natural atomic charges and intramolecular charge transfer interactions. The electronic transition bands were also identified using the time-dependent density functional theory (TD-DFT) method, and the calculated NMR chemical shifts showed good correlations with experimental data .
Aplicaciones Científicas De Investigación
Antitumor Activity
Research into imidazotetrazines has shown that compounds with similar structures to 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one have demonstrated antitumor activities. Specifically, these compounds have shown curative activity against certain types of leukemia, indicating their potential as broad-spectrum antitumor agents. The mechanism of action may involve acting as a prodrug that releases active agents under physiological conditions (Stevens et al., 1984).
Asymmetric Synthesis
In the field of asymmetric synthesis, studies have shown that compounds structurally related to 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one can be synthesized with high stereoselectivity. These syntheses are crucial for producing homochiral compounds, which have significant implications in drug development and other areas of medicinal chemistry (Kelly‐Basetti et al., 1994).
Anticancer and Antidiabetic Applications
The development of spirothiazolidines analogs has shown that these compounds exhibit significant anticancer activities against specific carcinoma cell lines. Additionally, some derivatives have demonstrated promising results as inhibitors of alpha-amylase and alpha-glucosidase, suggesting their potential as antidiabetic agents. This area of research highlights the therapeutic versatility of spiro compounds in treating diverse diseases (Flefel et al., 2019).
Structural and Computational Studies
The structural and computational analyses of spiro compounds, including diazaspiro and tetrazaspiro derivatives, provide insights into their chemical properties and reactivity. These studies are fundamental for understanding the interaction mechanisms of these compounds with biological targets and for designing new derivatives with enhanced activities (Grassi et al., 2002).
Antimicrobial Assay
Spiro diarylidenes derivatives have been synthesized and assessed for their antimicrobial activities. These studies indicate that specific modifications to the spiro core can lead to compounds with significant activity against various bacterial and fungal strains, showcasing the potential of spiro compounds in developing new antimicrobial agents (Shroff et al., 2022).
Mecanismo De Acción
Target of Action
The primary target of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3Similar compounds have been reported to target theKRAS G12C protein , which plays a key role in cellular proliferation and differentiation .
Mode of Action
It’s suggested that similar compounds act as potent covalent inhibitors against kras g12c . They bind in the switch-II pocket of KRAS G12C, affecting its function .
Biochemical Pathways
Given its potential interaction with kras g12c, it may influence pathways related to cellular proliferation and differentiation .
Pharmacokinetics
The ADME properties of 7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3Similar compounds have been reported to have high metabolic stabilities in human and mouse liver microsomes , which could impact their bioavailability.
Result of Action
Similar compounds have shown a dose-dependent antitumor effect on subcutaneous administration in an nci-h1373 xenograft mouse model .
Propiedades
IUPAC Name |
7-[(2,4-dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O/c15-11-2-1-10(12(16)7-11)9-18-5-3-14(4-6-18)8-13(19)17-14/h1-2,7H,3-6,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSORYSNGQPQFEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N2)CC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,4-Dichlorophenyl)methyl]-1,7-diazaspiro[3.5]nonan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

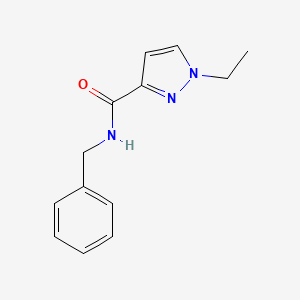
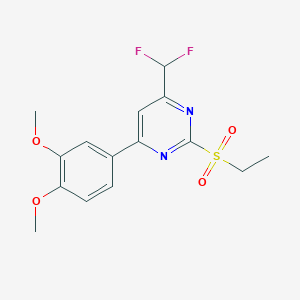
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)
![N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2501572.png)
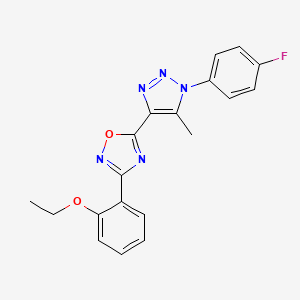
![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

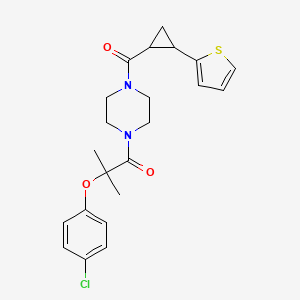
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
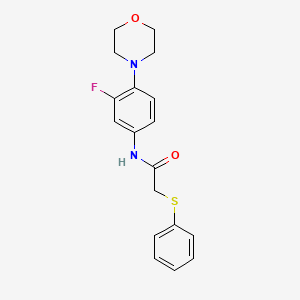
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)


![Methylethyl 2-[3-(2,4-dimethoxyphenyl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2501591.png)